O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

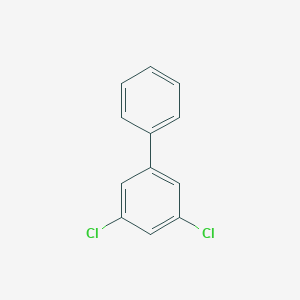

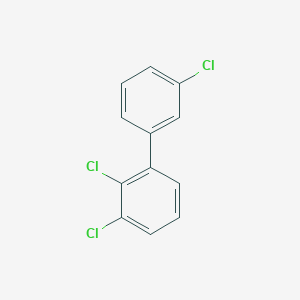

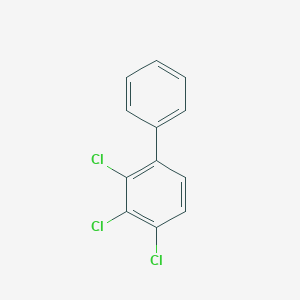

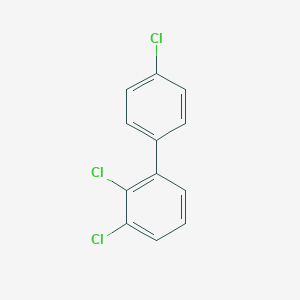

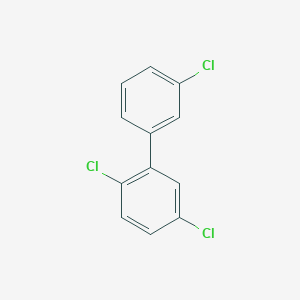

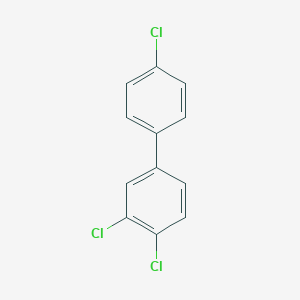

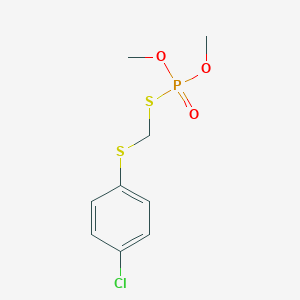

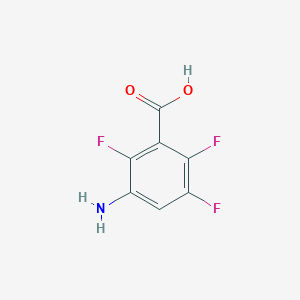

“O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” is a chemical compound with the molecular formula C9H12ClO3PS2 and a molecular weight of 298.7 g/mol. It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

While specific synthesis methods for “O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate” were not found, there are general methods for synthesizing phosphorothioate compounds. For instance, the enzymatic synthesis of PS-oligos allows for the preparation of PS-oligonucleotides of RP-configuration at each phosphorothioate linkage due to the stereoselectivity of all DNA and RNA polymerases identified to date .

Molecular Structure Analysis

The SMILES string representation of this compound is O=P(OC)(OC)SC1=CC=C(Cl)C=C1 . This provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Agriculture: Pesticides and Insecticides

Phosphorothioates, such as the compound , are commonly used in the agricultural sector as pesticides and insecticides . They act by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects, leading to their paralysis and death. This application is crucial for protecting crops from pest infestations and ensuring food security.

Biochemistry: Enzyme Inhibition Studies

In biochemical research, phosphorothioates serve as inhibitors for various enzymes . By studying the inhibition patterns, researchers can understand the enzyme’s mechanism and its role in biological processes. This knowledge is vital for developing drugs that target specific enzymes related to diseases.

Medical Research: Neuroprotective Agents

Some phosphorothioates have shown potential as neuroprotective agents . They can provide protection against neurotoxicity and oxidative stress, which are factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Ongoing research aims to harness these properties for therapeutic applications.

Organic Synthesis: Building Blocks

Phosphorothioates are valuable building blocks in organic synthesis . They can be used to construct complex molecules, including pharmaceuticals and biologically active compounds. Their versatility allows for the development of a wide range of synthetic strategies and chemical reactions.

Molecular Biology: Antisense Oligonucleotides

In molecular biology, phosphorothioate backbones are used to stabilize antisense oligonucleotides . These modified strands of DNA or RNA can bind to messenger RNA (mRNA) and prevent the production of specific proteins. This technique is used for gene silencing and has therapeutic potential in treating genetic disorders.

Environmental Science: Bioremediation

Phosphorothioates can play a role in bioremediation, the process of using living organisms to neutralize or remove pollutants from the environment . Certain microbes can degrade phosphorothioate compounds, making them useful in cleaning up pesticide-contaminated sites.

Safety and Hazards

This compound is classified as Acute Tox. 2 Dermal and Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H301 (Toxic if swallowed) and H310 (Fatal in contact with skin). The precautionary statements include P262 (Do not get in eyes, on skin, or on clothing), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P302 + P352 + P310 (IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

1-chloro-4-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO3PS2/c1-12-14(11,13-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIJDUZGOXCCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCSC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90994040 |

Source

|

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O,O-dimethyl S-(((4-chlorophenyl)thio)methyl) phosphorothioate | |

CAS RN |

7332-32-3 |

Source

|

| Record name | PO-Methyltrithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90994040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)